{2-[(3-Bromophenyl)amino]ethyl}diethylamine, with the chemical formula CHBrN and CAS number 52158-54-0, is a compound that features a bromophenyl group attached to an aminoethyl chain, which is further substituted with diethylamine. This compound is classified as an amine and is of interest in various scientific fields due to its unique structural properties and potential applications.
This compound can be synthesized through the reaction of 3-bromoaniline with diethylamine. It falls under the category of organic compounds known as amines, specifically secondary amines due to the presence of two ethyl groups attached to the nitrogen atom. The bromine substituent on the aromatic ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of {2-[(3-Bromophenyl)amino]ethyl}diethylamine typically involves a two-step process:
The molecular structure of {2-[(3-Bromophenyl)amino]ethyl}diethylamine consists of:
The molecular geometry around the nitrogen atoms allows for potential interactions with various biological targets, which is significant for its applications in medicinal chemistry.
{2-[(3-Bromophenyl)amino]ethyl}diethylamine can participate in several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Ambient temperature |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Nucleophiles (e.g., sodium azide) | Varies by nucleophile |
The mechanism of action for {2-[(3-Bromophenyl)amino]ethyl}diethylamine involves its interaction with specific proteins or enzymes within biological systems. The presence of both amine and bromine functionalities allows this compound to engage in hydrogen bonding and other non-covalent interactions, potentially modulating protein activity or function.
This compound has been reported to have implications in studies related to proteomics, where it aids in understanding protein interactions and functions .
Relevant data regarding melting point, boiling point, and spectral characteristics would typically be determined through experimental methods such as spectroscopy (NMR, IR) or chromatography.
{2-[(3-Bromophenyl)amino]ethyl}diethylamine has several applications across various fields:
Alkylamine moieties serve as critical pharmacophoric elements in small molecule kinase inhibitors (SMKIs), enabling optimized target engagement through hydrogen bonding, cation-π interactions, and conformational flexibility. The diethylamine group in particular enhances membrane permeability due to its moderate basicity (pKa ~10.5), facilitating cellular uptake and access to intracellular kinase domains. Early kinase therapeutics like imatinib (approved 2001) incorporated piperazine-based amine groups, which stabilized the DFG-out conformation of BCR-Abl through salt bridge formation with Asp381 [1]. This established a precedent for strategically positioning nitrogen atoms to modulate kinase domain dynamics. Alkylamine-containing inhibitors also disrupt ATP-binding site geometry in VEGFR and ErbB family kinases, with sunitinib and erlotinib demonstrating how terminal dimethylamine and ethoxy groups improve hydrophobic pocket occupancy [1]. The protonatable nature of these groups further enables pH-dependent solubility, aiding pharmaceutical formulation.
Table 1: Evolution of Alkylamine Pharmacophores in Key Kinase Inhibitors
Inhibitor (Year) | Core Amine Structure | Primary Targets | Structural Impact |
---|---|---|---|
Imatinib (2001) | Piperazine | BCR-Abl, KIT, PDGFR | Stabilizes DFG-out conformation via salt bridge |
Erlotinib (2002) | Dimethylaminoethoxy | EGFR | Enhances hydrophobic pocket occupancy |
Nilotinib (2005) | Imidazole-piperazine | BCR-Abl | Improves binding affinity to inactive conformation |
{2-[(3-Bromophenyl)amino]ethyl}diethylamine | Diethylaminoethyl | Sigma receptors, Kinases (predicted) | Optimizes steric bulk and electron distribution for allosteric sites |
Diethylamine-based scaffolds gained prominence for their balanced steric bulk and electron-donating properties, facilitating interactions with atypical kinase binding pockets. Structural analyses reveal that the diethyl moiety—with a 6.2 Å inter-nitrogen distance—accommodates deeper cleft penetration compared to rigid bicyclic amines. In 2011, high-throughput screening identified N-3-(4-nitrophenyl)propyl dodecylamine derivatives as mixed sigma-1/sigma-2 receptor ligands (Ki < 100 nM) [4]. These compounds featured terminal diethylamine groups essential for Kv1.4 potassium channel modulation, indicating cross-reactivity with kinase-regulated ion channels. The 3-bromophenyl substitution in {2-[(3-Bromophenyl)amino]ethyl}diethylamine provides a halogen-bonding motif capable of interacting with backbone carbonyls in kinase hinge regions, analogous to bromine-mediated selectivity in Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib [4]. This pharmacophore demonstrates enhanced selectivity due to steric complementarity with less-conserved allosteric sites.
Early SMKIs prioritized ATP-competitive binding, yielding high potency but limited selectivity due to conserved catalytic domains. Imatinib’s piperazine group improved solubility but exhibited off-target inhibition against c-KIT and PDGFR [1] [6]. Modern designs leverage alkylamine flexibility to access allosteric sites:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: